

Application Notes and Protocols: YM155 in Combination Chemotherapy

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Compound of Interest

Compound Name: YM-1

Cat. No.: B8248225

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Introduction

YM155, also known as sepantronium bromide, is a small-molecule inhibitor of survivin, a protein that is overexpressed in many cancers and is associated with resistance to chemotherapy and radiation.[1][2][3][4][5] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, plays a crucial role in regulating cell division and inhibiting apoptosis.[3][6][7] YM155 has been shown to suppress survivin expression at both the mRNA and protein levels, leading to the induction of apoptosis in a wide range of human tumor cell lines.[1][2][4] Preclinical studies have demonstrated its potent antitumor activity, including tumor regression in xenograft models of prostate, lymphoma, and lung cancer.[2][8] Furthermore, YM155 has been observed to enhance the antitumor effects of various cytotoxic agents, suggesting its potential as a valuable component of combination chemotherapy regimens.[2][5][9] This document provides detailed application notes and protocols for the use of YM155 in combination with standard chemotherapeutic drugs, including cisplatin, doxorubicin, and paclitaxel.

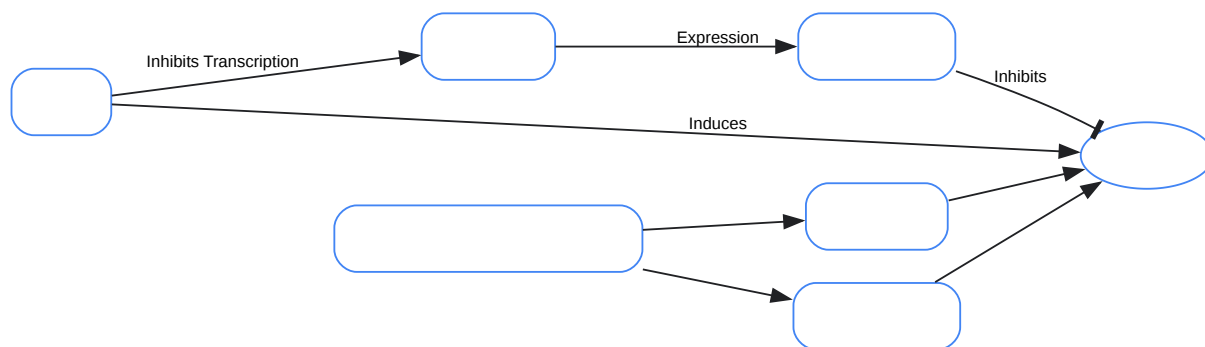
Mechanism of Action

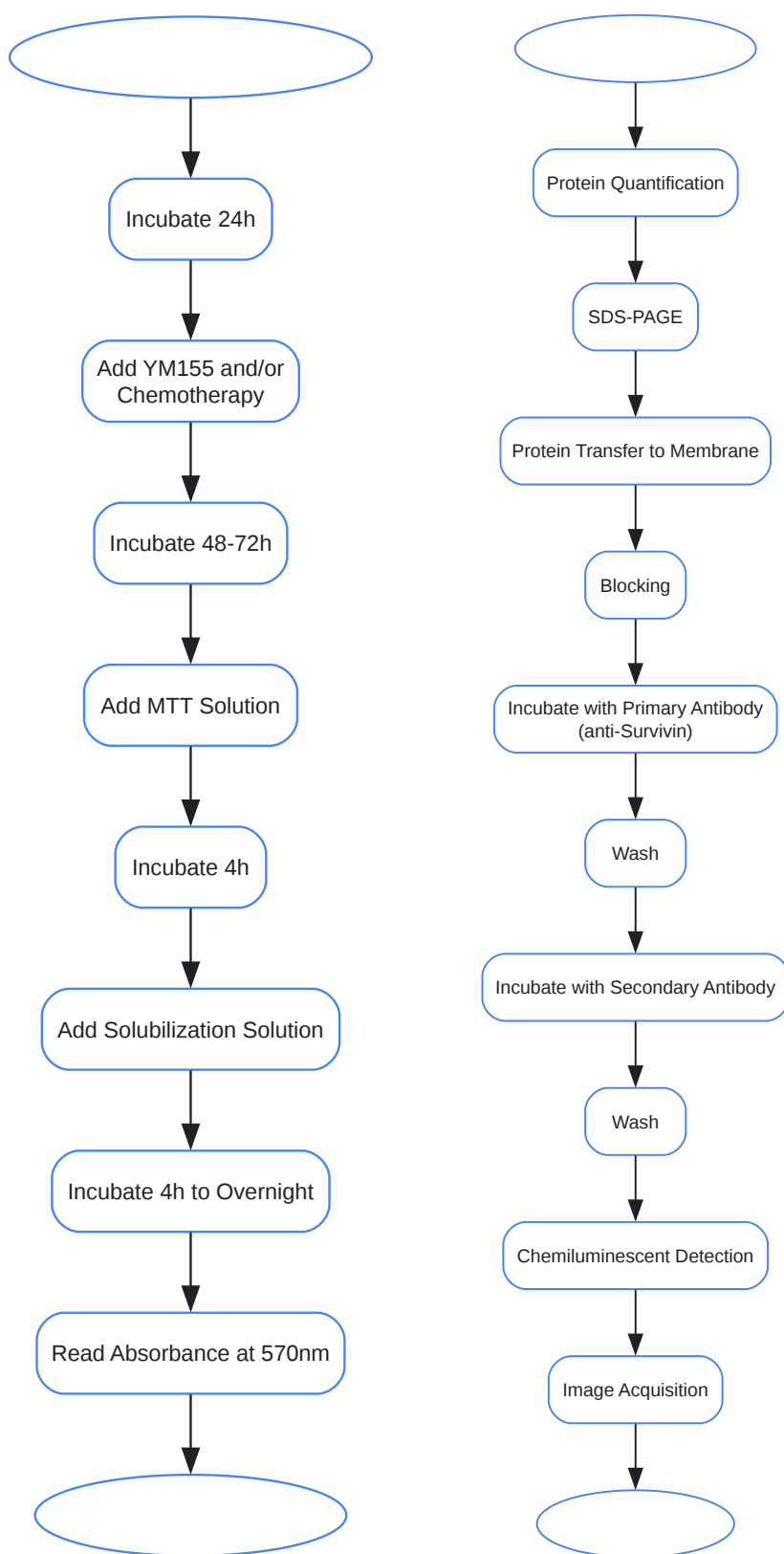
The primary mechanism of action of YM155 is the transcriptional suppression of the BIRC5 gene, which encodes for survivin.[1][3] This leads to a decrease in both mRNA and protein levels of survivin, thereby promoting apoptosis in cancer cells.[4] In addition to survivin suppression, YM155 has been reported to induce DNA damage and inhibit topoisomerase II α ,

contributing to its cytotoxic effects.[1][3][10][11] The combination of YM155 with DNA-damaging agents like cisplatin or topoisomerase inhibitors like doxorubicin can result in synergistic antitumor activity.[4][9] By targeting a key survival pathway in cancer cells, YM155 can lower the threshold for apoptosis induction by conventional chemotherapy, potentially overcoming drug resistance.[9][12]

Signaling Pathways

The signaling pathways affected by YM155 primarily revolve around the inhibition of survivin and the subsequent induction of apoptosis. Survivin is involved in both the intrinsic and extrinsic apoptotic pathways. Its suppression by YM155 can lead to the activation of caspases, key executioners of apoptosis.





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